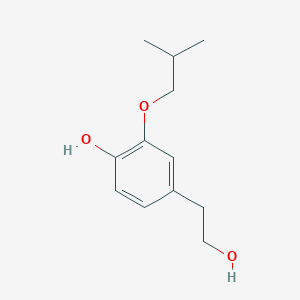
4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol is an organic compound with a phenolic structure. This compound is characterized by the presence of a hydroxyethyl group and a methylpropoxy group attached to the phenol ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol typically involves the alkylation of phenol with 2-methylpropyl bromide, followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase transfer catalysts can be employed to enhance the reaction efficiency. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyethyl and methylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyethyl and methylpropoxy groups can also interact with lipid membranes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyethylphenol: Lacks the methylpropoxy group, making it less hydrophobic.
2-Methylpropoxyphenol: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
Uniqueness
4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol is unique due to the presence of both hydroxyethyl and methylpropoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its ability to interact with biological molecules.
Properties
CAS No. |
89411-35-8 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-2-(2-methylpropoxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-9(2)8-15-12-7-10(5-6-13)3-4-11(12)14/h3-4,7,9,13-14H,5-6,8H2,1-2H3 |
InChI Key |
MHGIKJMWZJYNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















